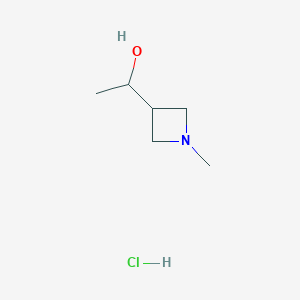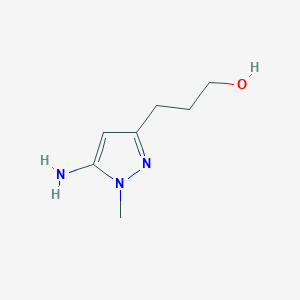
4-Methyl-7,8-dihydroquinolin-5(6h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-7,8-dihydroquinolin-5(6h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 4-position and a ketone group at the 5-position, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7,8-dihydroquinolin-5(6h)-one can be achieved through several methods:
Cyclization of N-(2-Aminophenyl)acetamide: This method involves the cyclization of N-(2-aminophenyl)acetamide under acidic conditions to form the quinoline core, followed by oxidation to introduce the ketone group at the 5-position.
Friedländer Synthesis: This classical method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst to form the quinoline ring system.
Povarov Reaction: This method involves the three-component reaction of an aniline, an aldehyde, and an alkene to form the quinoline core, followed by functionalization to introduce the methyl and ketone groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Friedländer synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-7,8-dihydroquinolin-5(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
科学的研究の応用
4-Methyl-7,8-dihydroquinolin-5(6h)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methyl-7,8-dihydroquinolin-5(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved depend on the specific target and the context of its application.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the methyl and ketone groups.
4-Methylquinoline: Similar to 4-Methyl-7,8-dihydroquinolin-5(6h)-one but without the ketone group.
5,6,7,8-Tetrahydroquinoline: Lacks the methyl and ketone groups but has a fully saturated ring system.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the ketone group at the 5-position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
53654-28-7 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
4-methyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C10H11NO/c1-7-5-6-11-8-3-2-4-9(12)10(7)8/h5-6H,2-4H2,1H3 |
InChIキー |
ODERZULSHJSVCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=C1)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)



![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![8a-Hydroxyhexahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11919502.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


